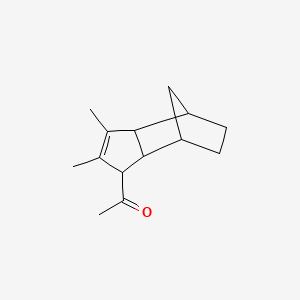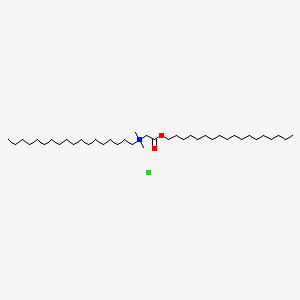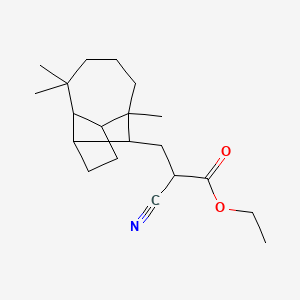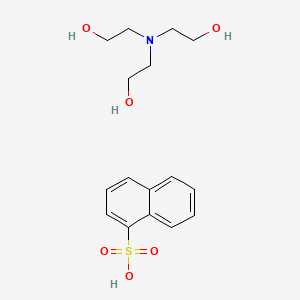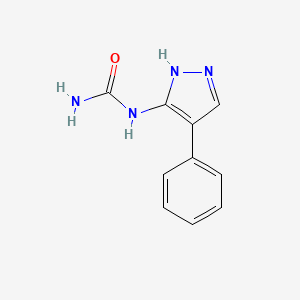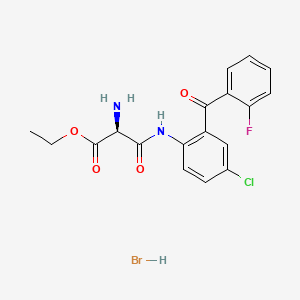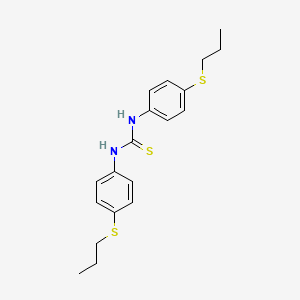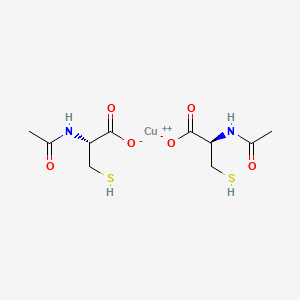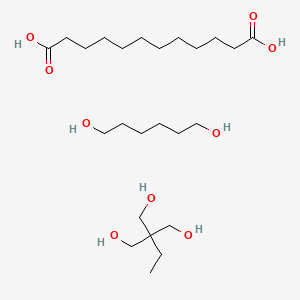
3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a bicyclic heptane core with a benzodioxole moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one typically involves the following steps:
Formation of the bicyclic heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the benzodioxole moiety: This step involves the reaction of the bicyclic core with a benzodioxole derivative under specific conditions, such as the use of a Lewis acid catalyst.
Final modifications: The final step may involve purification and further chemical modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzodioxole derivatives.
Applications De Recherche Scientifique
3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The bicyclic core may also contribute to the compound’s overall activity by providing structural stability and facilitating interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptane: Lacks the ketone group, making it less reactive.
3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-thione: Contains a sulfur atom instead of oxygen, altering its chemical properties.
Uniqueness
The uniqueness of 3-(1,3-Benzodioxol-5-ylmethylene)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one lies in its combination of a bicyclic heptane core with a benzodioxole moiety, providing a balance of stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
74841-38-6 |
|---|---|
Formule moléculaire |
C18H20O3 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C18H20O3/c1-17(2)13-6-7-18(17,3)16(19)12(13)8-11-4-5-14-15(9-11)21-10-20-14/h4-5,8-9,13H,6-7,10H2,1-3H3/b12-8+ |
Clé InChI |
OMKMCEVABFYVSE-XYOKQWHBSA-N |
SMILES isomérique |
CC1(C\2CCC1(C(=O)/C2=C/C3=CC4=C(C=C3)OCO4)C)C |
SMILES canonique |
CC1(C2CCC1(C(=O)C2=CC3=CC4=C(C=C3)OCO4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


